molecular formula C23H22ClN3O5S2 B10951050 Diethyl 5-[({[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-[({[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B10951050
M. Wt: 520.0 g/mol
InChI Key: CBIOQCNSOVDNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIETHYL 5-[(2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrimidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 5-[(2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multiple stepsThe final step involves the esterification of the carboxylic acid groups with ethanol to form the diethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

DIETHYL 5-[(2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .

Scientific Research Applications

DIETHYL 5-[(2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of DIETHYL 5-[(2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • DIETHYL 5-[(2-{[4-(3-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
  • DIETHYL 5-[(2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

Uniqueness

The uniqueness of DIETHYL 5-[(2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE lies in its specific combination of functional groups and the resulting biological activity. The presence of the chlorophenyl group, in particular, can enhance its binding affinity and specificity for certain biological targets .

Properties

Molecular Formula

C23H22ClN3O5S2

Molecular Weight

520.0 g/mol

IUPAC Name

diethyl 5-[[2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C23H22ClN3O5S2/c1-4-31-21(29)18-13(3)19(22(30)32-5-2)34-20(18)27-17(28)12-33-23-25-11-10-16(26-23)14-6-8-15(24)9-7-14/h6-11H,4-5,12H2,1-3H3,(H,27,28)

InChI Key

CBIOQCNSOVDNOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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